molecular formula C8H6O5 B1202320 Benzenecarboperoxoic acid, 2-carboxy- CAS No. 2311-91-3

Benzenecarboperoxoic acid, 2-carboxy-

Cat. No. B1202320
CAS RN: 2311-91-3
M. Wt: 182.13 g/mol
InChI Key: GLVYLTSKTCWWJR-UHFFFAOYSA-N
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Description

Benzenecarboperoxoic acid, 2-carboxy- (also known as peroxybenzoic acid or PBA) is an organic compound that has been widely used in various scientific research applications. It is a powerful oxidizing agent that can be synthesized using different methods. PBA has been used in many fields of research, including biochemistry, environmental chemistry, and organic synthesis.

Scientific Research Applications

  • Epoxy-Carboxy Polymerization : Benzenecarboperoxoic acid derivatives are used in the study of step-growth polymerizations, particularly in the epoxy-carboxy reaction, which is significant in the field of block-polycondensation and chemical modification. This application involves reactions like the benzoic acid with 1-phenoxy-2,3-epoxypropane in the presence of a basic catalyst, underlining the acid's role in polymer chemistry (Madec & Maréchal, 1983).

  • Selective Metal Extraction : Derivatives of benzenecarboperoxoic acid, such as dicarboxylic acids with pseudo-18-crown-6 frameworks, have been synthesized for selective lead(II) extraction. This application is crucial in analytical chemistry, particularly in the development of ligands for metal ion extraction (Hayashita et al., 1999).

  • Energetic Materials : Some aromatic peroxy acids, including derivatives of benzenecarboperoxoic acid, are studied for their properties as energetic materials. These compounds, such as benzene-1,4-bis(carboperoxoic) acid, have potential applications in explosives, showcasing different sensitivities and detonation velocities (Gamage et al., 2016).

  • Food Preservation and Safety : Benzoic acid, a derivative of benzenecarboperoxoic acid, is extensively used as an antibacterial and antifungal preservative in food, cosmetics, and pharmaceutical products. Research in this area focuses on its occurrence, metabolism, toxicology, and legal limits (del Olmo et al., 2017).

  • Photostability and Thermal Decomposition Studies : Studies on benzoic acid monolayers on TiO2 surfaces are significant in understanding the stability and decomposition of carboxylic acid moieties, crucial in applications involving organic dyes and photovoltaics (Landis et al., 2012).

  • Microbial Tolerance to Weak Acid Stress : Understanding the microbial mechanisms of tolerance to weak acid stress, including derivatives of benzenecarboperoxoic acid, is critical in fields like food safety and biorefineries. This research impacts medicine, health, and environmental science (Mira & Teixeira, 2013).

properties

IUPAC Name

2-carbonoperoxoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)8(11)13-12/h1-4,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVYLTSKTCWWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075200
Record name Benzenecarboperoxoic acid, 2-carboxy-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenecarboperoxoic acid, 2-carboxy-

CAS RN

2311-91-3
Record name Monoperoxyphthalic acid
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Record name Monoperphthalic acid
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Record name Benzenecarboperoxoic acid, 2-carboxy-
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Record name Benzenecarboperoxoic acid, 2-carboxy-
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Record name Perphthalic acid
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Record name Monoperphthalic acid
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Synthesis routes and methods I

Procedure details

Deionized water (125 ml), Na2CO3 (31.0 g, 0.25 mol) and 35% H2O2 (29.15 g, 0.3 mol) are successively charged in a 500 ml four-neck flask, and the mixture was stirred in a dry ice-methanol bath at −5° C.–0° C. Thereto was added phthalic anhydride (37.0 g, 0.25 mol) and the mixture was stirred for 30 min. The bath was removed, ethyl acetate (100 ml) was added to the mixture, and the reaction system was neutralized in a solution obtained by diluting 98% H2SO4 (15 ml) with deionized water (50 ml). After partitioning, the aqueous layer was extracted with ethyl acetate (60 ml). The obtained organic layer (0.64 g) was taken up and saturated NaI-IPA (isopropyl alcohol) solution (5 ml) and 10% acetic acid-IPA solution (20 ml) were added thereto. The mixture was boiled for 5 min. It was titrated with 0.1N aqueous sodium thiosulfate solution. As a result, mono-perphthalic acid was present in 33.5 g and the yield was 76.9%.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Name
Quantity
29.15 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
76.9%

Synthesis routes and methods II

Procedure details

To the mixture containing phthalic anhydride (2.22 g, 0.015 mole) and diethyl ether (25 mL), hydrogen peroxide solution (3.4 g; 0.03 moles; as 30% aqueous solution) was added and the reaction mixture was stirred at 25° C. to dissolve the anhydride. The reaction mixture was transferred to a separating funnel, ether layer was separated and aqueous layer was extracted with ether (3×10 mL). Combined ether extracts are dried over sodium sulfate and this solution of monoperphthalic acid was used.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Selective oxidation of the sulfide into sulfone in (e) may be performed under known reaction conditions, including using hydrogen peroxide (H2O2) in the presence of any metal oxide catalyst, or using oxone, peroxycarboxylic acid, etc. Preferably, hydrogen peroxide is adsorbed to urea and then reacted with phthalic anhydride to give mono-perphthalic acid that is then reacted in the presence of an acetonitrile solvent.
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
metal oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Nine
[Compound]
Name
( e )
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Type
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Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenecarboperoxoic acid, 2-carboxy-
Reactant of Route 2
Benzenecarboperoxoic acid, 2-carboxy-
Reactant of Route 3
Benzenecarboperoxoic acid, 2-carboxy-
Reactant of Route 4
Reactant of Route 4
Benzenecarboperoxoic acid, 2-carboxy-
Reactant of Route 5
Benzenecarboperoxoic acid, 2-carboxy-
Reactant of Route 6
Benzenecarboperoxoic acid, 2-carboxy-

Citations

For This Compound
1
Citations
MSA Datasheet, IFF Datasheet - researchgate.net
From the structural point of view, this family members starts with the most simple structure–3-phenylpropanal (CAS [104-53-0]) having a green, aldehydic, floral and melon odor2, …
Number of citations: 0 www.researchgate.net

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